molecular formula C6H6BrNO2S B2992260 5-Bromo-2-ethyl-1,3-thiazole-4-carboxylic acid CAS No. 1501097-20-6

5-Bromo-2-ethyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B2992260
CAS No.: 1501097-20-6
M. Wt: 236.08
InChI Key: WELZEGZIPWFQNE-UHFFFAOYSA-N
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Description

5-Bromo-2-ethyl-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5th position, an ethyl group at the 2nd position, and a carboxylic acid group at the 4th position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethyl-1,3-thiazole-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol. This reaction leads to the formation of an ester intermediate, which is then hydrolyzed to yield the desired carboxylic acid . The reaction conditions typically involve refluxing the reactants in ethanol for several hours, followed by acidification and purification steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-ethyl-1,3-thiazole-4-carboxylic acid is unique due to the presence of both the bromine atom and the ethyl group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets .

Properties

IUPAC Name

5-bromo-2-ethyl-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-2-3-8-4(6(9)10)5(7)11-3/h2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELZEGZIPWFQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(S1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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